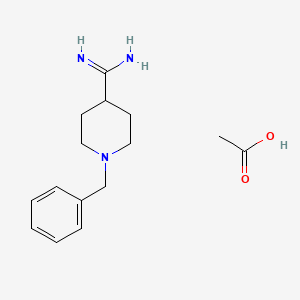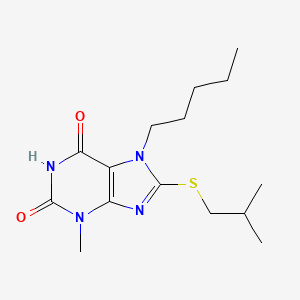
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione, also known as MRS2500, is a potent and selective antagonist of the P2Y1 receptor. P2Y1 receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential applications in scientific research, particularly in the areas of cardiovascular and neurological diseases.
Mécanisme D'action
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects by selectively blocking the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the binding of ADP. Activation of this receptor leads to platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits these processes and prevents the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiplatelet activity, this compound has been shown to have vasodilatory effects in certain blood vessels. It has also been shown to inhibit the release of neurotransmitters such as glutamate and dopamine, which may have implications for the treatment of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is its selectivity for the P2Y1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione. One area of interest is in the development of novel antiplatelet agents for the prevention of thrombotic events. This compound may serve as a starting point for the development of more potent and selective P2Y1 receptor antagonists. Another area of interest is in the potential use of this compound in the treatment of neurological diseases. Its ability to inhibit the release of neurotransmitters may have implications for the treatment of conditions such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylpropanethiol to form 2-methylpropylthio-4,6-dichloropyrimidine. This intermediate is then reacted with 3-methylxanthine in the presence of a base to form this compound.
Applications De Recherche Scientifique
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is in cardiovascular diseases, particularly in the prevention of thrombosis. This compound has been shown to inhibit platelet aggregation, which is a key process in the formation of blood clots. This makes it a potential therapeutic agent for the prevention of thrombotic events such as heart attacks and strokes.
Propriétés
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKPOQOSMIWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

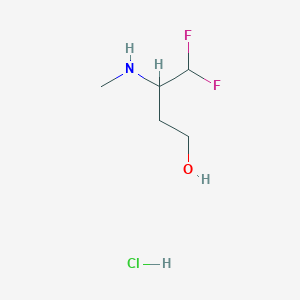
![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
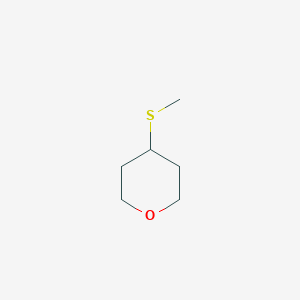

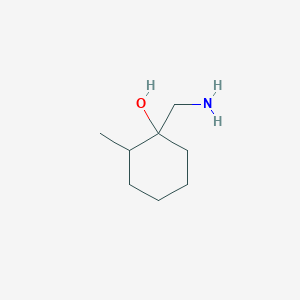

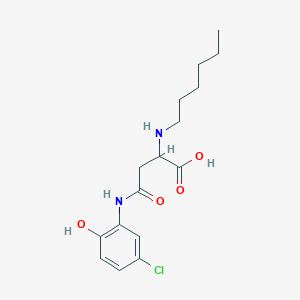
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)

